METHYL 2-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with the molecular formula C20H23NO4S. This compound is notable for its unique structure, which includes a cyclopenta[b]thiophene ring system, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the phenoxyacetyl and amino groups. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
What sets METHYL 2-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE apart is its specific substitution pattern on the phenoxyacetyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H25NO4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H25NO4S/c1-12(2)15-9-8-14(10-13(15)3)26-11-18(23)22-20-19(21(24)25-4)16-6-5-7-17(16)27-20/h8-10,12H,5-7,11H2,1-4H3,(H,22,23) |
InChI Key |
HSTXACMCYVXXBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)C(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)C(C)C |
Origin of Product |
United States |
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